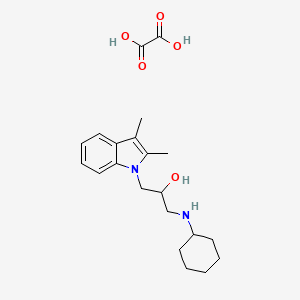

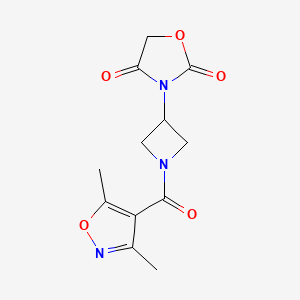

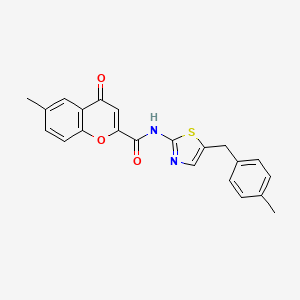

![molecular formula C15H13N3O4 B2928743 1-Nitro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)benzene CAS No. 303987-40-8](/img/structure/B2928743.png)

1-Nitro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)benzene

Descripción general

Descripción

1-Nitro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)benzene is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as NTCB, and it is a derivative of nitrobenzene. NTCB has been used in various biochemical and physiological studies, and it has shown promising results in a range of applications.

Aplicaciones Científicas De Investigación

Antiferromagnetic Exchange Interaction

The study by Fujita et al. (1996) on "Antiferromagnetic Exchange Interaction among the Three Spins Placed in an Isosceles Triangular Configuration" explores the magnetic properties of a tri-radical compound, which might offer insights into the magnetic interactions in similar nitro and imino-substituted benzene derivatives (Fujita et al., 1996).

Solubility in Ionic Liquids

Anthony et al. (2005) presented results on the solubility of various gases in ionic liquids, which could be relevant for understanding the solubility and interaction of complex benzene derivatives in different solvents (Anthony et al., 2005).

High-Spin Ligands

Research by Ichimura et al. (2003) on "meta-Phenylene-bridged bis(imino nitroxide) biradicals as potential high-spin ligands" explores the magnetic properties of bis(imino nitroxide) biradicals, which might provide a parallel to the study of nitro-imino benzene derivatives in the context of high-spin ligand applications (Ichimura et al., 2003).

Schiff Base Compound Study

Temel et al. (2017) investigated the structure of a novel Schiff base compound through experimental and theoretical methods, which could offer insights into the chemical behavior and applications of structurally related compounds (Temel et al., 2017).

Imide-N-oxyl Radicals Study

Krylov et al. (2016) developed a metal-free method for generating imide-N-oxyl radicals, providing insights into their role as catalysts and mediators in selective oxidation and CH-functionalization, which might be relevant for understanding the reactivity of nitro-imino benzene derivatives (Krylov et al., 2016).

Propiedades

IUPAC Name |

[(E)-(3-nitrophenyl)methylideneamino] N-(4-methylphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4/c1-11-5-7-13(8-6-11)17-15(19)22-16-10-12-3-2-4-14(9-12)18(20)21/h2-10H,1H3,(H,17,19)/b16-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRGLQFMQSVILX-MHWRWJLKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)ON=CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)O/N=C/C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901319980 | |

| Record name | [(E)-(3-nitrophenyl)methylideneamino] N-(4-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818717 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-Nitro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)benzene | |

CAS RN |

303987-40-8 | |

| Record name | [(E)-(3-nitrophenyl)methylideneamino] N-(4-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

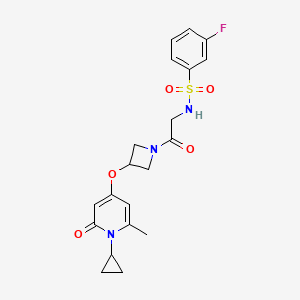

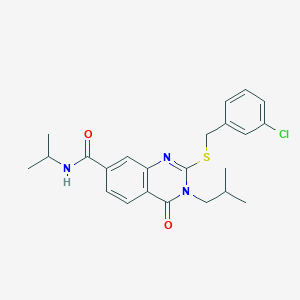

![1-(3-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2928661.png)

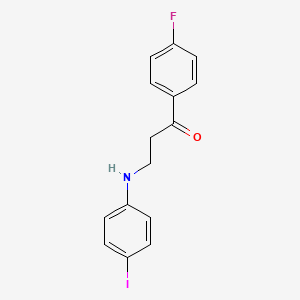

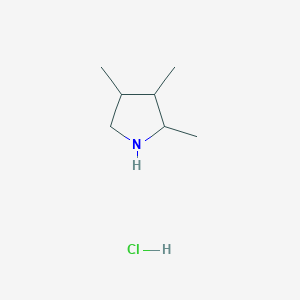

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2928673.png)

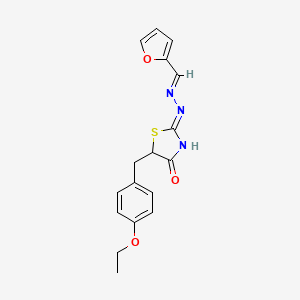

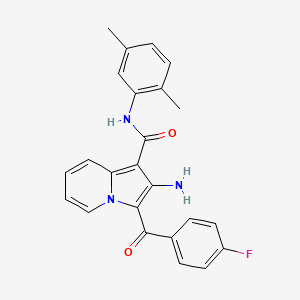

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2928679.png)

![2-[[(4-Chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]acetic acid](/img/structure/B2928681.png)